molecular formula C16H19N7O3S B2768991 3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-55-3

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2768991
CAS RN: 685860-55-3
M. Wt: 389.43
InChI Key: OUMWUPXPJPYZAZ-UHFFFAOYSA-N
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Description

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is expressed in the central nervous system and plays an important role in synaptic plasticity, learning, and memory. MPEP has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders.

Scientific Research Applications

Cardiovascular Research

Compounds with similar structures have been synthesized and tested for cardiovascular activities. For example, derivatives synthesized for electrocardiographic, antiarrhythmic, and hypotensive activity show promise in cardiovascular research, indicating potential applications in developing treatments for heart-related conditions (Chłoń-Rzepa et al., 2004).

Antiviral Research

Certain purine and pyrimidine derivatives have been explored for their antiviral properties. Some compounds display activity against viruses such as varicella zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV), which could be beneficial for developing new antiviral drugs (Dvořáková et al., 1996).

Synthetic Methodology

The molecule's synthesis could contribute to advancements in chemical synthesis techniques, providing a framework for generating new compounds with potential biological activities. Research into facile synthesis methods for similar pyrimidinyl purine diones shows the chemical interest in exploring efficient synthetic routes for complex molecules (Yadava et al., 2010).

Photophysical Properties and Sensing

The design and synthesis of pyrimidine derivatives with photophysical properties offer applications in material science, such as developing novel colorimetric pH sensors and logic gates. These applications stem from the compounds' ability to undergo reversible protonation, causing dramatic color changes useful in sensing technologies (Yan et al., 2017).

Mechanism of Action

Target of Action

The primary target of SMR000017551 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and immune responses .

Mode of Action

SMR000017551 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .

Biochemical Pathways

The inhibition of DnaK disrupts the normal functioning of Staphylococcus aureus, particularly its ability to form biofilms . Biofilms are a major contributor to antibiotic resistance and infection severity . By disrupting biofilm formation, SMR000017551 enhances the susceptibility of the bacteria to antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The result of SMR000017551’s action is a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This reduction improves the bacteria’s susceptibility to antimicrobial agents, potentially enhancing the effectiveness of treatment strategies .

Action Environment

The efficacy and stability of SMR000017551 can be influenced by various environmental factors. These factors can include the presence of other bacteria, the pH of the environment, and the presence of biofilms

properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-21-12-11(13(24)20-16(21)25)23(7-10-27-14-17-3-2-4-18-14)15(19-12)22-5-8-26-9-6-22/h2-4H,5-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMWUPXPJPYZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

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